N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide
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Overview
Description
N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary targets of N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and turnover, and their inhibition can lead to significant changes in cellular processes .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction leads to a decrease in protein degradation, which can affect various cellular processes .
Biochemical Pathways
The inhibition of Candidapepsin-2 and Cathepsin L2 by this compound affects the proteolytic pathways in the cell . This can lead to an accumulation of proteins and a disruption of normal cellular functions .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein degradation processes . This can lead to changes in cellular functions and potentially contribute to the therapeutic effects of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide typically involves the condensation of 4-methylpiperazine with phenyloxalamide. One common method includes the reaction of 4-methylpiperazine with oxalyl chloride to form the intermediate, which is then reacted with aniline to yield the final product . The reaction is usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anti-tumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazino)aniline
- N-(4-Methylpiperazin-1-yl)benzamide
- N-(4-Methylpiperazin-1-yl)phenylacetamide
Uniqueness
N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide stands out due to its unique combination of the piperazine and oxalamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-16-7-9-17(10-8-16)15-13(19)12(18)14-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSBDGNSMVEABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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